2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol
Description
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
InChI |
InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(10(9)15)5-13-14-6-11-12-7-14/h2-7,15H,1H3/b13-5+ |
InChI Key |
BBGXGWGCTXVYKG-WLRTZDKTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2C=NN=C2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4H-1,2,4-triazol-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at room temperature. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between the target compound and its analogues:
Key Comparative Insights
Role of the Triazole Ring: The 4H-1,2,4-triazole ring in the target compound enhances π-π stacking and hydrogen-bonding interactions compared to simpler imine derivatives (e.g., ). This likely contributes to its superior anti-inflammatory activity over non-triazole analogues. Thiol-substituted triazoles (e.g., ) exhibit higher reactivity due to the -SH group, enabling metal coordination (e.g., Ag(I) in ) and redox activity, which is absent in the target compound.
Substituent Effects: Methoxy Group: The methoxy substituent in the target compound and Vd improves solubility in polar solvents (e.g., DMSO) compared to halogenated derivatives (e.g., ). Naphthyl groups () extend conjugation, improving UV-Vis absorbance properties for analytical detection.
Biological Activity: The target compound's anti-inflammatory mechanism (NO inhibition) contrasts with the antioxidant (DPPH scavenging) and anticancer (apoptosis induction) activities of thiol-containing analogues . Metal complexes (e.g., Ag(I) in ) show enhanced cytotoxicity, suggesting that the absence of metal coordination in the target compound reduces off-target toxicity.
Synthetic Methodologies :
- The target compound is synthesized via a Petasis reaction , enabling modular substitution, whereas thiol-containing analogues require additional steps (e.g., DIBAL-H reduction in or sodium ethoxide-mediated coupling in ).
Biological Activity
2-Methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a Schiff base compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Schiff bases, formed by the condensation of primary amines with carbonyl compounds, are known for their diverse biological properties. This article explores the biological activity of this specific compound, highlighting its synthesis, characterization, and various biological evaluations.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 2-methoxy-6-formylphenol and 4H-1,2,4-triazole derivatives. The characterization of the compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Infrared Spectroscopy (IR) : Used to identify functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
For example, the IR spectrum may show characteristic peaks corresponding to hydroxyl (O-H) and azomethine (C=N) groups, which are crucial for understanding the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of Schiff bases derived from triazole. The compound has been tested against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Moderate antifungal activity |
The minimum inhibitory concentration (MIC) values obtained indicate that this compound exhibits promising antibacterial and antifungal activities.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted using various cancer cell lines. The results suggest that this compound can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | >100 | Low cytotoxicity |
| PC3 (Prostate Cancer) | 98.08 | Moderate cytotoxicity |
These findings indicate that while the compound shows some potential as an anticancer agent, further optimization is necessary to enhance its selectivity and efficacy against tumor cells.
The biological activity of this compound may be attributed to its ability to chelate metal ions and form complexes that exhibit enhanced biological activity. Metal complexes of Schiff bases have shown improved antimicrobial properties compared to their uncoordinated forms due to increased stability and bioavailability in biological systems .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that when tested against a panel of drug-resistant bacteria, the compound exhibited significant antibacterial activity, suggesting its utility in developing new antimicrobial agents .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines. The results indicated that modifications in the triazole moiety could enhance anticancer activity while minimizing adverse effects on healthy cells .
Q & A
Q. What are the optimal synthetic routes for preparing 2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol?
- Methodological Answer: The compound can be synthesized via condensation of 4-amino-1,2,4-triazole with a methoxy-substituted benzaldehyde derivative. A general protocol involves refluxing equimolar amounts of the aldehyde and triazole in absolute ethanol with 5 drops of glacial acetic acid as a catalyst for 4 hours. After solvent evaporation under reduced pressure, the solid product is filtered and purified via recrystallization or column chromatography. Reaction progress should be monitored by TLC .
Q. How should researchers handle and store this compound safely in the laboratory?
- Methodological Answer: Follow OSHA HCS guidelines: use PPE (gloves, lab coat, goggles), avoid dust formation, and ensure adequate ventilation. Store in a tightly sealed container away from light and moisture. Stability is maintained at room temperature, but prolonged exposure to air should be avoided due to potential hydrolysis of the imine bond. Toxicity data from analogous compounds indicate acute oral toxicity (LD₅₀ ~300 mg/kg in rats) and skin irritation .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm the (E)-configuration of the imine bond (δ ~8.5–9.0 ppm for CH=N proton) and aromatic substitution patterns.
- FTIR: Look for ν(C=N) ~1600–1650 cm⁻¹ and phenolic O-H stretch ~3200–3500 cm⁻¹.
- X-ray crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between phenol OH and triazole N) .
Advanced Research Questions
Q. How do substituents on the triazole ring influence the compound’s electronic properties and reactivity?
- Methodological Answer: Perform potentiometric titrations in non-aqueous solvents (e.g., DMF, acetone) with tetrabutylammonium hydroxide (TBAH) to measure pKa values. For example, electron-withdrawing groups on the triazole lower pKa by stabilizing deprotonation, while bulky substituents may sterically hinder acid-base equilibria. Data analysis involves plotting mV vs. titrant volume to determine half-neutralization potentials (HNPs) (Table 1) .
Table 1. pKa Values of Analogous Triazole Derivatives in Different Solvents
| Substituent | Isopropyl Alcohol | tert-Butyl Alcohol | DMF | Acetone |
|---|---|---|---|---|
| -CH₃ | 8.2 | 7.9 | 6.5 | 7.1 |
| -Ph | 7.8 | 7.5 | 5.9 | 6.7 |
Q. What computational methods can predict the compound’s tautomeric equilibria between imine and enamine forms?
- Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Gibbs free energy differences between tautomers. Solvent effects (e.g., ethanol) can be modeled via the polarizable continuum model (PCM). Key parameters include bond lengths (C=N vs. C-N) and NBO charges on the triazole nitrogen atoms .
Q. How does the compound interact with metal ions, and what are the implications for coordination chemistry?
- Methodological Answer: Conduct UV-Vis titration experiments in methanol/water (9:1 v/v) with incremental additions of metal salts (e.g., Cu²⁺, Fe³⁺). Monitor shifts in λ_max for the imine (π→π*) transition (~350 nm). Job’s plot analysis determines the stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio). FTIR can confirm metal binding via shifts in ν(C=N) and phenolic O-H .
Contradictions and Data Gaps
- Contradiction: reports acute oral toxicity for a structurally similar compound, while lists no explicit toxicity data for the target compound.
- Resolution: Assume analogous hazards until experimental toxicology data (e.g., Ames test, in vitro cytotoxicity) are available.
- Gap: Limited data on biological activity (e.g., antimicrobial, anticancer).
- Recommendation: Screen against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays) at 10–100 μM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
